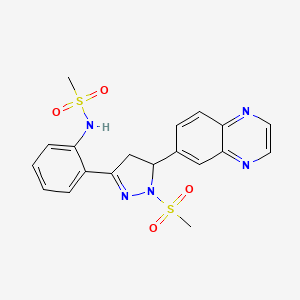

1-(3-Fluoro-2-nitrophenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluoro-2-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11FN2O2 . It has an average mass of 210.205 Da and a monoisotopic mass of 210.080460 Da . The compound is also known by other names such as 1-(3-Fluor-2-nitrophenyl)pyrrolidin in German, 1-(3-Fluoro-2-nitrophenyl)pyrrolidine in English, and 1-(3-Fluoro-2-nitrophényl)pyrrolidine in French .

Molecular Structure Analysis

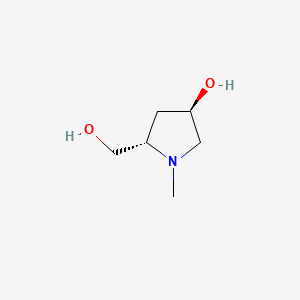

The molecular structure of 1-(3-Fluoro-2-nitrophenyl)pyrrolidine consists of a five-membered pyrrolidine ring attached to a 3-fluoro-2-nitrophenyl group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

1-(3-Fluoro-2-nitrophenyl)pyrrolidine has a molecular formula of C10H11FN2O2, an average mass of 210.205 Da, and a monoisotopic mass of 210.080460 Da .Aplicaciones Científicas De Investigación

Selective Sensors for Metal Ions

The synthesis of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate through click chemistry showcased its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, based on internal charge transfer (ICT) mechanisms (D. Maity & T. Govindaraju, 2010).

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE), acting as a fluorescent pH sensor in both solution and solid states. It offers a reversible switch between blue and dark states through protonation and deprotonation, highlighting its potential in detecting acidic and basic organic vapors (Zhiyong Yang et al., 2013).

Fluorescent Chemosensors for Iron Ions

New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized, showing high selectivity for Fe3+/Fe2+ ions. This development marks the first use of this moiety as a turn-off chemosensor for these ions, further applied for imaging Fe3+ in living HepG2 cells (Pampa Maity et al., 2018).

Luminescent Sensors for Nitroaromatic Detection

A triphenylamine-functionalized material demonstrated highly sensitive and selective detection of p-nitroaniline (p-NA), showcasing a promising route for luminescent sensing of nitroaromatic compounds (Ning-Ning Ji et al., 2018).

Spin-Labeling Studies

Ortho-fluoronitroaryl nitroxides were synthesized and utilized as versatile synthons and reagents in spin-labeling studies, serving as a novel approach for the nucleophilic replacement of fluorine with various functional groups (H. Hankovszky et al., 1989).

Structural Behavior and Anion Binding

Pyrrole 2,5-diamide clefts containing nitrophenyl groups were synthesized, demonstrating structural behavior and anion binding capabilities. These compounds signaled deprotonation with a color change upon interaction with fluoride, offering potential applications in sensing technologies (S. Camiolo et al., 2003).

Direcciones Futuras

While specific future directions for 1-(3-Fluoro-2-nitrophenyl)pyrrolidine are not mentioned in the search results, the pyrrolidine scaffold is of great interest in drug discovery. Medicinal chemists are guided to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(10(8)13(14)15)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRZTMRYKHWRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)

![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2891208.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)